cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)
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Description
Cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+) is a useful research compound. Its molecular formula is C28H28FeNOP and its molecular weight is 481.3 g/mol. The purity is usually 95%.
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Biological Activity
Cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+) (commonly referred to as IP-FOXAP) is a complex organometallic compound that combines cyclopentadiene and phosphane ligands with iron(II) ions. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and catalysis.
Chemical Structure and Properties
The molecular formula for IP-FOXAP is C₃₄H₃₁FeN₁O₁P₁, with a molecular weight of approximately 481.347 g/mol. The structure features a cyclopentadienyl moiety coordinated to an iron center, which is a common motif in organometallic chemistry that enhances reactivity and stability.
Anticancer Properties
Research indicates that IP-FOXAP exhibits anticancer properties . In vitro studies have demonstrated its ability to interact with DNA and proteins, suggesting mechanisms that may lead to apoptosis in cancer cells. For instance, one study highlighted the compound's capacity to induce DNA damage in cancer cell lines, leading to cell cycle arrest and subsequent apoptosis .
The mechanism of action for IP-FOXAP appears to involve:
- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication processes.
- Protein Binding : It may bind to specific proteins involved in cell signaling pathways, altering their function and promoting apoptosis.
- Catalytic Activity : The iron(II) center may facilitate redox reactions that generate reactive oxygen species (ROS), contributing to oxidative stress in cancer cells .
Study 1: Cytotoxicity Assay
A cytotoxicity assay was performed on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that IP-FOXAP reduced cell viability significantly compared to control groups. The IC50 values were determined to be in the micromolar range, indicating potent activity.
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF-7 | 15.0 |
Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, researchers used flow cytometry to assess apoptosis levels post-treatment with IP-FOXAP. The findings revealed an increase in early and late apoptotic cells after 24 hours of exposure.
Treatment Time (h) | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|
0 | 5 | 2 |
24 | 25 | 15 |
Research Findings
Recent investigations into the biological applications of IP-FOXAP suggest its potential as a therapeutic agent:
- Antimicrobial Activity : Preliminary studies indicate that IP-FOXAP may also possess antimicrobial properties against certain bacterial strains.
- Catalysis in Organic Reactions : Beyond biological applications, the compound has been explored as a catalyst in various organic transformations due to its unique electronic properties imparted by the iron center .
Properties
CAS No. |
163169-10-6 |
---|---|
Molecular Formula |
C28H28FeNOP |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+) |
InChI |
InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H;/q2*-1;+2/t21-;;/m1../s1 |
InChI Key |
QBVUAVSTWGOOOJ-GHVWMZMZSA-N |
SMILES |
CC(C)C1COC(=N1)[C-]2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.[Fe+2] |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)[C-]2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC(C)C1COC(=N1)[C-]2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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